molecular formula C14H16BrNO3S B11824724 (1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

Cat. No.: B11824724
M. Wt: 358.25 g/mol
InChI Key: YJCTYEFDJGMAQN-UONOGXRCSA-N
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Description

(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptane-6-carbaldehyde is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a suitable bicyclic precursor, followed by the introduction of the 4-methylbenzenesulfonyl group. The final step involves the formation of the carbaldehyde group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include carboxylic acids, hydrogenated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[410]heptane-6-carbaldehyde is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity, allowing it to bind to and modify various biological molecules. This interaction can lead to changes in cellular pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic azabicycloheptane derivatives with different substituents, such as:

  • (1S,6S)-1-chloro-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde
  • (1S,6S)-1-bromo-3-(4-methoxybenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

Uniqueness

The uniqueness of (1S,6S)-1-bromo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the bromine atom and the sulfonyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H16BrNO3S

Molecular Weight

358.25 g/mol

IUPAC Name

(1S,6S)-1-bromo-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde

InChI

InChI=1S/C14H16BrNO3S/c1-11-2-4-12(5-3-11)20(18,19)16-7-6-13(10-17)8-14(13,15)9-16/h2-5,10H,6-9H2,1H3/t13-,14+/m0/s1

InChI Key

YJCTYEFDJGMAQN-UONOGXRCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@]3(C[C@]3(C2)Br)C=O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)Br)C=O

Origin of Product

United States

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